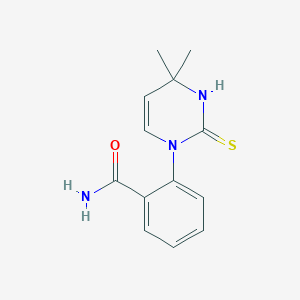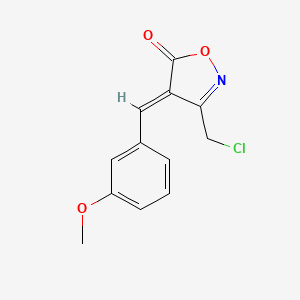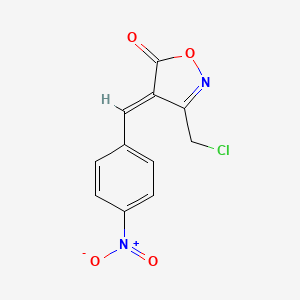![molecular formula C11H7BrClNO2 B1326935 4-[(4-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one CAS No. 1142199-54-9](/img/structure/B1326935.png)
4-[(4-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, or 4E-4-4-Br-3-Cl-isoxazol-5(4H)-one, is an isoxazolone compound that has been studied for its unique chemical and biological properties. It has been used in a variety of scientific research applications, including drug synthesis and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Theoretical Studies
A study by Brancatelli et al. (2011) focused on crystallographic and theoretical investigations of similar arylidene-isoxazolone compounds. The research detailed the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps, highlighting the utility of these compounds in understanding molecular structures and interactions (Brancatelli et al., 2011).
Green and Efficient Synthesis
Pourmousavi et al. (2018) described a green and efficient synthesis of isoxazol-5(4H)-one derivatives, emphasizing the environmental benefits of this process. The study also explored the structural parameters and molecular properties of these compounds, which are significant for pharmaceutical and agricultural applications (Pourmousavi et al., 2018).
Biomedical Applications
Ryzhkova et al. (2020) investigated an electrochemically induced transformation involving a similar compound, 3-(4-bromophenyl)isoxazol-5(4H)-one. The study revealed potential biomedical applications, particularly for regulating inflammatory diseases, as inferred from docking studies (Ryzhkova et al., 2020).
Catalysis in Synthesis
A study by Mosallanezhad and Kiyani (2019) highlighted the use of salicylic acid as a catalyst for synthesizing derivatives of isoxazole-5(4H)-ones. This work demonstrates the potential of using these compounds as synthetic precursors in various industries, including pharmaceuticals and agriculture (Mosallanezhad and Kiyani, 2019).
Photophysics and Photochemistry
Hsieh et al. (2011) conducted a study on an analogue of the GFP (Green Fluorescent Protein) chromophore, which shares structural similarities with (4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one. The research provides insights into the photophysics and photochemistry of such compounds, which are critical for understanding molecular devices and solar cell applications (Hsieh et al., 2011).
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-8-3-1-7(2-4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCDYHBEOIULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168104 |
Source


|
| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142199-54-9 |
Source


|
| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4H)-Isoxazolone, 4-[(4-bromophenyl)methylene]-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326854.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326859.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1326864.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)
![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)
![[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326873.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326875.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)
![{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326882.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326883.png)
-amino]acetic acid](/img/structure/B1326884.png)


